1-Methyl-1,3-dihydro-2H-2lambda~6~-[1,2]thiazolo[4,3-b]pyridine-2,2-dione
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Overview
Description
1-Methyl-1,3-dihydro-2H-2lambda~6~-[1,2]thiazolo[4,3-b]pyridine-2,2-dione is a heterocyclic compound that features a unique fusion of thiazole and pyridine rings
Preparation Methods
The synthesis of 1-Methyl-1,3-dihydro-2H-2lambda~6~-[1,2]thiazolo[4,3-b]pyridine-2,2-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds, followed by cyclization to form the thiazole ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperatures .
Chemical Reactions Analysis
1-Methyl-1,3-dihydro-2H-2lambda~6~-[1,2]thiazolo[4,3-b]pyridine-2,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thioethers or thiols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, allowing for the introduction of various substituents. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
1-Methyl-1,3-dihydro-2H-2lambda~6~-[1,2]thiazolo[4,3-b]pyridine-2,2-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-Methyl-1,3-dihydro-2H-2lambda~6~-[1,2]thiazolo[4,3-b]pyridine-2,2-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action are often related to its ability to interfere with cellular processes such as DNA replication or protein synthesis .
Comparison with Similar Compounds
1-Methyl-1,3-dihydro-2H-2lambda~6~-[1,2]thiazolo[4,3-b]pyridine-2,2-dione can be compared with other similar compounds, such as:
1,3,4-Thiadiazoles: These compounds also contain a thiazole ring and exhibit similar biological activities, but differ in their structural framework.
Benzothiazoles: These compounds have a benzene ring fused to the thiazole ring, offering different electronic properties and reactivity.
Imidazothiazoles: These compounds feature an imidazole ring fused to the thiazole ring, providing unique pharmacological profiles.
Properties
CAS No. |
187333-32-0 |
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Molecular Formula |
C7H8N2O2S |
Molecular Weight |
184.22 g/mol |
IUPAC Name |
1-methyl-3H-[1,2]thiazolo[4,3-b]pyridine 2,2-dioxide |
InChI |
InChI=1S/C7H8N2O2S/c1-9-7-3-2-4-8-6(7)5-12(9,10)11/h2-4H,5H2,1H3 |
InChI Key |
VKEHXEIKPBUMHC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CS1(=O)=O)N=CC=C2 |
Origin of Product |
United States |
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